

Application of MF59 in Subunit Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

MF59 is an oil-in-water emulsion adjuvant that has been successfully used in human vaccines for over two decades, most notably in seasonal and pandemic influenza vaccines.[1][2][3] It is composed of squalene oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[4] The small, uniform size of the oil droplets (approximately 160 nm) is a key characteristic of the emulsion. MF59 enhances the immune response to co-administered antigens, leading to higher and broader antibody responses, increased T-cell activation, and long-lasting immunological memory.[1][4][5] This document provides detailed application notes and protocols for researchers utilizing MF59 in the development of subunit vaccines.

Mechanism of Action

MF59's adjuvant properties stem from its ability to create a localized, transient inflammatory environment at the injection site, which orchestrates a robust and durable adaptive immune response.[2] Unlike traditional depot adjuvants, MF59 does not trap the antigen at the injection site. Instead, it promotes the recruitment and activation of immune cells, leading to more efficient antigen uptake and presentation in the draining lymph nodes.[2][6]

The key events in MF59's mechanism of action include:

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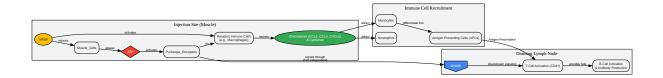
- Induction of an "Immunocompetent Environment": Following intramuscular injection, MF59 induces the local release of chemokines and cytokines by resident cells.[1][7] This creates a chemical gradient that attracts a variety of immune cells to the injection site.[2]
- Recruitment of Immune Cells: A hallmark of MF59's action is the rapid recruitment of innate immune cells, including neutrophils, monocytes, and macrophages, to the site of injection.[8]
- Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocytes and dendritic cells (DCs), show enhanced uptake of the coadministered antigen.[1][6] MF59 promotes the differentiation of monocytes into DCs.[6]
- Trafficking to Draining Lymph Nodes: These activated, antigen-loaded APCs then migrate to the draining lymph nodes.[6]
- Activation of Adaptive Immunity: In the lymph nodes, the APCs present the antigen to T-cells, initiating the adaptive immune response. MF59 has been shown to enhance the activation of CD4+ T-cells, which are crucial for providing help to B-cells for antibody production.[5][8]
 This leads to a stronger and more persistent antibody response, including the generation of memory B-cells.[1][8]

Signaling Pathways

The signaling pathways activated by MF59 are complex and not fully elucidated. However, key aspects have been identified:

- MyD88-Dependent, TLR-Independent Pathway: The adjuvant effect of MF59 is dependent
 on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][8] However,
 MF59 does not directly activate Toll-like receptors (TLRs).[8] This suggests that MF59
 triggers an endogenous signaling pathway that converges on MyD88.
- ATP Release and Purinergic Signaling: Intramuscular injection of MF59 causes a transient release of ATP from muscle cells.[1][9] This extracellular ATP acts as a "danger signal," activating purinergic receptors on immune cells and contributing to the recruitment of APCs and the subsequent adaptive immune response.[1][9]
- NLRP3 Inflammasome-Independent: Unlike some other adjuvants, the action of MF59 is independent of the NLRP3 inflammasome.[10][11]





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MF59 Signaling Pathway

Data Presentation

Table 1: Enhanced Antibody Responses with MF59-Adjuvanted Influenza Vaccines



Vaccine Strain	Age Group	Paramete r	MF59- Adjuvant ed Vaccine	Non- Adjuvant ed Vaccine	Fold Increase/ Differenc e	Referenc e
H5N1	Adults	Hemaggluti nation Inhibition (HAI) Titer (GMT)	123.4	8.5	~14.5x	[12]
H5N1	Adults	Seroconver sion Rate (%)	80	14	66% difference	[12]
Seasonal A(H1N1)	Non-elderly Adults	Seroconver sion Rate (%)	78.9	-	8.8% higher	[13][14]
Seasonal A(H3N2)	Non-elderly Adults	Seroconver sion Rate (%)	69.9	-	13.1% higher	[13][14]
Seasonal B	Non-elderly Adults	Seroconver sion Rate (%)	61.0	-	11.7% higher	[13][14]
Pandemic H1N1 (3.75 μg)	18-64 years	Seroconver sion Rate (%) at Day 22	91	-	-	[6]
Pandemic H1N1 (7.5 μg)	18-64 years	Seroconver sion Rate (%) at Day 22	93	-	-	[6]
Pandemic H1N1 (3.75 µg)	≥65 years	Seroconver sion Rate (%) at Day 22	70	-	-	[6]



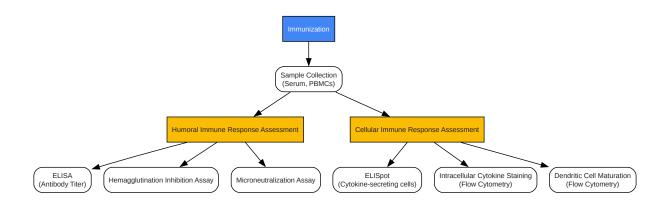
GMT: Geometric Mean Titer Data presented are illustrative and compiled from various studies. For specific trial data, refer to the cited references.

Table 2: Induction of Cytokines and Chemokines by MF59

Cytokine/Chemokin e	Fold Increase/Observati on	Cell Type/Location	Reference
CCL2 (MCP-1)	Significantly increased	Injection site (mice)	[1][10]
CCL4 (MIP-1β)	Significantly increased	Injection site (mice)	[1]
CXCL8 (IL-8)	Significantly increased	Injection site (mice)	[1]
IL-5	Significantly increased	Serum (mice)	[10][11]
IL-6	Significantly increased	Serum (mice)	[10][11]
TNF-α	Increased	Peritoneal exudates (mice)	[15]
RANTES (CCL5)	Increased	Peritoneal exudates (mice)	[15]

Experimental Protocols Experimental Workflow for Vaccine Evaluation





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Vaccine Evaluation Workflow

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody titers in serum samples from immunized subjects.

Materials:

- 96-well high-binding ELISA plates
- Recombinant subunit antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (PBS with 0.05% Tween-20, PBST)
- Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
- Serum samples (heat-inactivated at 56°C for 30 minutes)



- Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

- Coating: Dilute the recombinant antigen to a pre-determined optimal concentration (e.g., 1-2 μ g/mL) in coating buffer. Add 100 μ L of the antigen solution to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 μL/well of wash buffer.
- Blocking: Add 200 μL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with 200 μL/well of wash buffer.
- Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting at 1:100). Add 100 μL of each dilution to the wells. Include a positive control (serum with known antibody titer) and a negative control (pre-immune serum or buffer). Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with 200 µL/well of wash buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 μL to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with 200 μL/well of wash buffer.
- Development: Add 100 μ L of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of stop solution to each well.



- Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution
 that gives an optical density (OD) value above a pre-determined cut-off (e.g., twice the OD of
 the negative control).

Protocol 2: Hemagglutination Inhibition (HAI) Assay

Objective: To measure the functional ability of antibodies to block the hemagglutination of red blood cells by the influenza virus.

Materials:

- Influenza virus antigen (standardized to 4 HAU/25 μL)
- Receptor Destroying Enzyme (RDE)
- Phosphate Buffered Saline (PBS)
- V-bottom 96-well microtiter plates
- Serum samples
- Red blood cells (RBCs) from turkey or chicken (e.g., 0.5% suspension)

- Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors.
 Typically, mix 1 volume of serum with 3 volumes of RDE and incubate overnight at 37°C.
 Inactivate the RDE by heating at 56°C for 30-60 minutes.
- Serum Dilution: Add 25 μL of PBS to all wells of a V-bottom microtiter plate. Add 25 μL of the RDE-treated serum to the first well of a row and perform 2-fold serial dilutions across the row.
- Virus Addition: Add 25 μ L of the standardized influenza virus (4 HAU/25 μ L) to each well containing the diluted serum.



- Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
- RBC Addition: Add 50 μL of the 0.5% RBC suspension to all wells.
- Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom.
- Reading: Read the plate by tilting it. The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button at the bottom of the well). A mat of agglutinated RBCs indicates no inhibition.

Protocol 3: ELISpot Assay for Quantifying Cytokine-Secreting T-Cells

Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-y).

Materials:

- PVDF-membrane 96-well ELISpot plates
- Capture antibody (e.g., anti-human IFN-y)
- Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI medium
- Antigen (e.g., viral peptides or whole protein)
- Detection antibody (biotinylated, e.g., anti-human IFN-y)
- Streptavidin-Alkaline Phosphatase (AP) or -HRP
- Substrate (e.g., BCIP/NBT for AP, AEC for HRP)
- Blocking buffer (e.g., PBS with 1% BSA)



- Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.
- Washing and Blocking: Wash the plate with sterile PBS and then block with blocking buffer for 2 hours at room temperature.
- Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well in complete RPMI medium.
- Antigen Stimulation: Add the specific antigen to the wells. Include a positive control (e.g., PHA or a known T-cell epitope cocktail) and a negative control (medium only).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Cell Lysis and Washing: Lyse the cells and wash the plate extensively with PBST.
- Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Washing: Wash the plate with PBST.
- Enzyme Conjugate: Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
- Washing: Wash the plate with PBST and then with PBS.
- Development: Add the substrate and incubate until distinct spots emerge.
- Stopping: Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry and count the spots using an automated ELISpot reader.
 Results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify antigen-specific T-cells that produce specific cytokines intracellularly.



Materials:

- PBMCs
- Complete RPMI medium
- Antigen (e.g., viral peptides or whole protein)
- Co-stimulatory antibodies (e.g., anti-CD28/CD49d)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixable viability dye
- Surface marker antibodies (e.g., anti-CD3, -CD4, -CD8)
- Fixation/Permeabilization buffer
- Intracellular cytokine antibodies (e.g., anti-IFN-y, -TNF-α, -IL-2)
- Flow cytometer

- Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10⁶ PBMCs per well with the antigen and co-stimulatory antibodies for approximately 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor. Include appropriate controls (unstimulated and positive control).
- Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells. Then, stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
- Washing: Wash the cells with permeabilization buffer.



- Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.
 Determine the percentage of cells expressing the cytokine(s) of interest in response to antigen stimulation after subtracting the background from the unstimulated control.

Conclusion

MF59 is a potent and safe adjuvant that significantly enhances the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, involving the creation of an immunocompetent environment and efficient activation of the adaptive immune system, makes it a valuable tool in vaccine development. The protocols provided in this document offer a framework for the comprehensive evaluation of MF59-adjuvanted subunit vaccines, from assessing humoral and cellular immune responses to dissecting the underlying immunological mechanisms. For optimal results, it is crucial to carefully optimize and validate these protocols for each specific vaccine candidate and experimental system.

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- To cite this document: BenchChem. [Application of MF59 in Subunit Vaccine Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#application-of-mf59-in-subunit-vaccine-development]

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